(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
Description
Significance of C2-Symmetric Chiral Amines in Organic Catalysis and Ligand Design
The concept of C2 symmetry has been profoundly influential in the development of chiral ligands and organocatalysts. A C2-symmetric molecule possesses a twofold rotational axis but lacks a plane of symmetry, rendering it chiral. clockss.org This structural feature offers a distinct advantage in asymmetric catalysis by reducing the number of possible diastereomeric transition states, which can lead to higher enantioselectivity in chemical reactions. clockss.orgacs.org
The rationale, first articulated in the early 1970s, for using C2-symmetric ligands was to simplify the catalytic environment by ensuring the two coordinating sites of a bidentate ligand are chemically equivalent. This principle has led to the creation of numerous "privileged ligands"—ligands that demonstrate high efficacy across a wide range of reactions and substrates. clockss.org C2-symmetric chiral amines, including derivatives of pyrrolidine (B122466), are central to this concept. They have been successfully employed as chiral auxiliaries and as ligands for metals in a multitude of catalytic processes, and they form the backbone of powerful aminocatalysts that operate via enamine and iminium ion intermediates. nih.govacs.org The inherent stereochemical control offered by the C2-symmetric framework often results in superior reaction rates and selectivities compared to their non-symmetric counterparts. acs.org
The Pyrrolidine Ring System as a Versatile Chiral Auxiliary and Building Block
The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle that is structurally flexible yet capable of providing a rigid and predictable stereochemical environment when appropriately substituted. This versatility makes it an exceptional chiral auxiliary—a molecular fragment that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it can be cleaved and often recovered.
The trans-2,5-disubstituted pyrrolidine scaffold, in particular, has been extensively used as a chiral auxiliary. nih.gov Its C2 symmetry effectively shields one face of a reactive intermediate, compelling a reagent to approach from the less sterically hindered face, thus achieving high levels of diastereoselectivity. Furthermore, enantiomerically pure pyrrolidines serve as invaluable chiral building blocks. Syntheses starting from readily available chiral pool materials like amino acids (e.g., proline, alanine) or carbohydrates provide access to a wide variety of enantioenriched pyrrolidine derivatives. nih.gov These can then be incorporated into larger, more complex target molecules, transferring their inherent chirality to the final product. The development of synthetic routes, such as those involving 1,3-dipolar cycloadditions or ring-closing metathesis, has further expanded the toolkit for creating custom-functionalized pyrrolidine rings.
Overview of Research Directions for (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
This compound is a C2-symmetric chiral amine that embodies the principles discussed above. Its research applications stem directly from its defined stereochemistry and the synthetic utility of the trans-2,5-dimethylpyrrolidine framework.
Synthesis and Modification: The parent compound, (2R,5R)-2,5-dimethylpyrrolidine, is accessible through established stereoselective syntheses. A notable method developed by Masamune and co-workers involves the asymmetric reduction of 2,5-hexanedione (B30556) followed by conversion of the resulting diol to the pyrrolidine. nih.gov The N-benzyl group of the title compound is typically installed via nucleophilic substitution with benzyl (B1604629) bromide. This N-benzyl group is not merely a placeholder; it can be crucial for modulating the steric and electronic properties of the amine and can be removed under hydrogenolysis conditions to liberate the secondary amine for further functionalization.
As a Chiral Building Block: A primary research focus for this compound is its use as a chiral building block in asymmetric synthesis. Its well-defined stereochemistry is exploited to produce enantiomerically pure compounds, which is a critical requirement in pharmaceutical development. The compound serves as a key intermediate, where the pyrrolidine core establishes the stereochemistry early in a synthetic sequence.
Applications in Catalysis and Ligand Design: While the parent secondary amine, (2R,5R)-2,5-dimethylpyrrolidine, is more commonly used to form ligands (e.g., phosphoramidites for transition-metal catalysis), the N-benzyl derivative serves as a protected precursor. Research directions include the development of new catalytic systems where the N-benzyl group might play a non-innocent role in secondary interactions or where its de-protection reveals a catalyst active site. The structural motif is analogous to the (2R,5R)-1-benzyl-2,5-dimethylpiperazine core, which is a known critical intermediate for synthesizing specific delta-opioid receptor ligands, suggesting that the pyrrolidine analogue is a valuable tool for creating libraries of compounds for biological screening.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 119008-53-6 |
| Appearance | Not specified in sources |
| Boiling Point | 249.5°C (at 760 mmHg) |
| Density | 0.955 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-1-benzyl-2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRNGUFZPFNIFS-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446394 | |
| Record name | (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119008-53-6 | |
| Record name | (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis of 2r,5r 1 Benzyl 2,5 Dimethylpyrrolidine and Its Enantiomeric Precursors
Established Synthetic Methodologies for Enantiopure 2,5-Dimethylpyrrolidines
The foundation for synthesizing the target molecule lies in the ability to produce enantiomerically pure 2,5-disubstituted pyrrolidines. These methods establish the critical stereocenters at the C2 and C5 positions.
A powerful strategy in stereoselective synthesis is the use of readily available, naturally occurring chiral molecules as starting materials. numberanalytics.com This "chiral pool" approach leverages the inherent stereochemistry of these molecules to build more complex chiral structures.
Amino Acids: Amino acids such as D- or L-alanine and L-pyroglutamic acid are prominent starting materials. nih.govacs.org For instance, Schlessinger's group developed a synthesis for each enantiomer of trans-2,5-dimethylpyrrolidine starting from either D- or L-alanine. nih.gov The synthesis begins with the reduction of the amino acid to its corresponding amino alcohol, followed by protection of the amine group. nih.gov Similarly, L-pyroglutamic acid can be chemically modified through several steps to yield intermediates suitable for constructing the pyrrolidine (B122466) ring. nih.gov
Carbohydrates: Sugars and their derivatives also serve as versatile chiral starting materials. The synthesis of new chiral pyrrolidines has been achieved using 2,3-O-iso-propylidene-D-erythronolactol, a derivative of D-erythrose. nih.gov Carbohydrates provide a rich source of stereocenters that can be manipulated to form the desired pyrrolidine structure. numberanalytics.com
Asymmetric reduction of prochiral ketones is a key method for creating chiral alcohols, which are crucial intermediates. Biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), are widely employed for this purpose due to their low cost, availability, and ability to produce high enantiomeric excess (ee). acgpubs.orgbiomedpharmajournal.org
The synthesis of the (2S,5S)-hexanediol precursor for the target pyrrolidine often starts with the reduction of 2,5-hexanedione (B30556). Baker's yeast catalyzes the asymmetric reduction of the prochiral ketone, yielding the chiral diol. acgpubs.orgresearchgate.net While this reaction can be performed in water, the low miscibility of hydrophobic ketones can lead to lower conversions. acgpubs.orgresearchgate.net To address this, organic solvents or "green" solvents like glycerol-based systems can be used. researchgate.netfortunejournals.com Immobilizing the yeast cells, for instance by encapsulation in calcium alginate, can facilitate separation and reuse of the biocatalyst. acgpubs.orgnih.gov
| Catalyst Type | Example | Key Features | References |
|---|---|---|---|
| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) | Reduces prochiral ketones to chiral alcohols; can achieve high enantiomeric excess (>90% ee); operates under mild conditions. | acgpubs.org |
| Chemical Reagents | Corey's oxazaborolidines, Noyori's BINAL-H and BINAP-Ru complexes | Highly enantioselective but often require tedious synthesis, high cost, and use of volatile organic solvents. | acgpubs.orgbiomedpharmajournal.org |
Once a suitable chiral precursor, such as an enantiopure diol or amino alcohol, is obtained, the pyrrolidine ring is typically formed through intramolecular cyclization. A common and effective method involves a double nucleophilic substitution reaction.
For the synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine, the precursor (2S,5S)-2,5-hexanediol is often converted into a more reactive intermediate. This is achieved by transforming the hydroxyl groups into good leaving groups, such as mesylates, by reacting the diol with methanesulfonyl chloride. This forms (2S,5S)-2,5-hexanediol dimesylate. The subsequent reaction of this dimesylate with a primary amine, such as benzylamine (B48309), proceeds via a double Sɴ2 reaction. The amine nitrogen acts as the nucleophile, displacing both mesylate groups to form the five-membered pyrrolidine ring in a single step. nih.govacs.org This cyclization process inverts the stereochemistry at both chiral centers, converting the (2S,5S) configuration of the diol to the (2R,5R) configuration of the resulting N-benzylpyrrolidine.
More advanced strategies for pyrrolidine synthesis offer high levels of stereocontrol, often by constructing the ring through cycloaddition reactions or by using chiral auxiliaries.
[3+2] Dipolar Cycloadditions: The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for directly building the pyrrolidine ring with control over multiple stereocenters. nih.gov These reactions can be catalyzed by metal complexes, such as those involving iridium, to achieve high diastereoselectivity. nih.gov
Chiral Auxiliaries: Another approach involves using a chiral auxiliary to guide the stereochemical outcome of a reaction. For example, enantiomerically pure (2S,5S)-2,5-dimethylpyrrolidine has been synthesized from a mixture of 2,5-hexanediol (B147014) isomers by employing (S)-α-methylbenzylamine as a chiral auxiliary. This method achieves high enantiomeric excess (≥ 97% ee).
Intramolecular Aminooxygenation: Copper-promoted intramolecular aminooxygenation of alkene substrates can produce 2,5-disubstituted pyrrolidines with excellent diastereoselectivity, favoring the formation of the cis-pyrrolidine isomer in many cases. nih.gov However, by carefully choosing the substrate structure, this method can also be adapted to produce the trans isomer exclusively. nih.gov
| Methodology | Description | Stereochemical Control | References |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. | Can control up to four new stereocenters; high diastereoselectivity is achievable. | nih.gov |
| Chiral Auxiliary | A chiral molecule temporarily incorporated to direct the stereoselective formation of new stereocenters. | Can achieve high enantiomeric excess (e.g., ≥ 97% ee). | |
| Intramolecular Aminooxygenation | Copper-promoted cyclization of alkene sulfonamides. | Can be tuned to produce either cis or trans isomers with high diastereoselectivity (>20:1 dr). | nih.gov |
N-Alkylation and Derivatization Strategies to Introduce the Benzyl (B1604629) Moiety
The introduction of the benzyl group onto the nitrogen atom is a critical step in the synthesis of the target compound. This can be achieved either during the ring-formation step or by alkylation of a pre-formed pyrrolidine ring.
The most direct method involves using benzylamine as the nitrogen source during the cyclization of an activated diol precursor, such as (2S,5S)-2,5-hexanediol dimesylate. nih.govacs.org In this approach, benzylamine performs the dual role of the nucleophile for the ring-closing displacement reaction and the source of the N-benzyl group. This is an efficient process that simultaneously forms the heterocyclic ring and installs the desired substituent on the nitrogen atom.
Alternatively, if an unsubstituted or differently substituted pyrrolidine is synthesized first (e.g., (2R,5R)-2,5-dimethylpyrrolidine), the benzyl group can be introduced in a separate N-alkylation step. This would typically involve reacting the secondary amine with a benzylating agent like benzyl bromide or benzyl chloride in the presence of a base to neutralize the acid formed during the reaction.
Scalability and Efficiency Considerations in Preparative Routes
The industrial production of enantiomerically pure compounds like this compound demands synthetic routes that are not only high-yielding and stereoselective but also scalable, cost-effective, and efficient. Several preparative strategies have been developed, each with distinct advantages and challenges regarding large-scale synthesis. Key considerations include the availability of starting materials, the cost and efficiency of catalysts, reaction times, and the feasibility of process intensification, such as continuous-flow systems.
Two prominent strategies for preparing this compound are asymmetric hydrogenation of a prochiral precursor and synthesis from a chiral pool starting material.
Asymmetric Catalysis: A highly efficient method involves the iridium-catalyzed asymmetric hydrogenation of the prochiral enamine, 1-benzyl-2,5-dimethyl-1H-pyrrole. This precursor is readily synthesized through the condensation of 2,5-hexanedione with benzylamine. Using a chiral iridium catalyst, such as one complexed with the (R)-Segphos ligand, allows for high conversion rates and excellent enantioselectivity. Under optimized conditions of 50 bar hydrogen pressure at 25°C in tetrahydrofuran (B95107) (THF), the reaction can achieve complete conversion within 12 hours, yielding the desired (2R,5R) product with a 92% enantiomeric excess (ee). The primary challenge for scalability in this approach lies in the cost and availability of the precious metal catalyst and chiral ligand.
Chiral Pool Synthesis: An alternative route utilizes (2S,5S)-2,5-hexanediol as a readily available chiral starting material. The synthesis proceeds via a double mesylation of the diol, followed by a nucleophilic displacement reaction with benzylamine. This intramolecular cyclization step forms the pyrrolidine ring. This method achieves a high diastereomeric excess (de) of 92% while retaining the stereochemistry of the precursor. Under optimized conditions using potassium carbonate as a base in dimethylformamide (DMF) at 80°C, this route can produce this compound in an 85% yield and with an exceptional enantiomeric excess of over 99%. The scalability of this route is generally favorable due to the use of inexpensive reagents and solvents.
The following table provides a comparative overview of key parameters for different synthetic routes.
| Parameter | Asymmetric Hydrogenation | Chiral Pool Synthesis | Continuous-Flow Hydrogenation |
| Starting Material | 1-Benzyl-2,5-dimethyl-1H-pyrrole | (2S,5S)-2,5-Hexanediol | 1-Benzyl-2,5-dimethyl-1H-pyrrole |
| Key Reagents/Catalyst | Ir/(R)-Segphos catalyst, H₂ | MsCl, Benzylamine, K₂CO₃ | Immobilized Ir catalyst, H₂ |
| Yield | Not explicitly stated, but conversion is complete | 85% | 90% |
| Enantiomeric/Diastereomeric Excess | 92% ee | >99% ee (92% de in displacement step) | Not explicitly stated |
| Reaction Time | 12 hours | Not explicitly stated | Continuous |
| Throughput | Batch process | Batch process | 10 kg/day |
| Source |
Role of 2r,5r 1 Benzyl 2,5 Dimethylpyrrolidine As a Chiral Auxiliary and Ligand
Design Principles for Chiral Auxiliaries Based on the (2R,5R)-2,5-Dimethylpyrrolidine Framework
The effectiveness of chiral auxiliaries derived from the (2R,5R)-2,5-dimethylpyrrolidine framework is rooted in several key design principles. C₂-symmetrical scaffolds, such as trans-2,5-disubstituted pyrrolidines, are considered privileged structures in metal catalysis and organocatalysis. nih.govacs.org This symmetry is advantageous as it can reduce the number of possible diastereomeric transition states in a reaction, which simplifies analysis and often leads to higher, more predictable enantioselectivity. nih.govrsc.org
The core design elements include:
C₂-Symmetry: The trans-disubstituted nature of the pyrrolidine (B122466) ring creates a C₂-symmetric environment. This symmetry is crucial for differentiating between the two faces of a prochiral substrate attached to the auxiliary. nih.govrsc.org
Steric Hindrance: The two methyl groups at the C2 and C5 positions are positioned pseudo-axially. This arrangement provides significant steric bulk, effectively shielding one face of an attached reactive species (like an enolate) from the approach of a reagent. mdpi.com This steric control forces the reagent to attack from the less hindered face, thereby directing the stereochemical outcome of the reaction.
Conformational Rigidity: The five-membered pyrrolidine ring has a relatively rigid, non-planar conformation. This rigidity locks the substituents into well-defined spatial orientations, providing a stable and predictable chiral environment necessary for effective stereochemical communication. mdpi.com
N-Substitution: The nitrogen atom of the pyrrolidine ring serves as a convenient attachment point for substrates or other functional groups. The N-benzyl group in (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine can further influence the chiral environment through its own steric and electronic properties.
These principles make auxiliaries based on this framework highly effective for controlling stereochemistry in a variety of transformations, including alkylations, aldol (B89426) reactions, and radical reactions. researchgate.net
Incorporation into Chiral Ligands for Transition Metal Catalysis
The (2R,5R)-2,5-dimethylpyrrolidine scaffold is not only a potent chiral auxiliary but also a critical building block for constructing chiral ligands used in transition-metal-catalyzed asymmetric reactions. nih.gov Its defined stereochemistry and rigid structure are translated into the ligand, which in turn imposes a chiral environment around the metal center.
The C₂-symmetric (R,R)-2,5-dimethylpyrrolidine unit has been successfully incorporated into lutidine-based PNN pincer ligands. capes.gov.br Pincer ligands are multidentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination sphere.
A typical synthesis involves a multi-step process where the chiral pyrrolidine is introduced as a side arm on a lutidine backbone. For instance, (R,R)-2,5-dimethylpyrrolidine can be reacted to form a lutidine-based intermediate, which is then functionalized with phosphine (B1218219) groups to complete the PNN (Phosphine-Nitrogen-Nitrogen) architecture. capes.gov.br The resulting ligands can then be complexed with transition metals, such as ruthenium, to form active catalysts for various transformations. capes.gov.br
Table 1: Synthesis of a Pyrrolidine-Based PNN Ligand
| Step | Reactants | Product | Yield |
|---|---|---|---|
| 1 | (R,R)-2,5-dimethylpyrrolidine, 2,6-bis(chloromethyl)pyridine | 2-(chloromethyl)-6-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)pyridine | - |
| 2 | Intermediate from Step 1, Lithium di-tert-butylphosphide | (R,R)-PNN Ligand (5) | 40% |
Data sourced from a study on Ruthenium complexes with PNN pincer ligands. capes.gov.br
These chiral pincer complexes have been characterized by various spectroscopic methods and single-crystal X-ray diffraction, confirming their structure and stereochemistry. researchgate.netcapes.gov.br
Phosphine and phosphoramidite (B1245037) ligands are among the most important and widely used ligand classes in asymmetric catalysis, owing to their strong coordination to transition metals and their tunable electronic and steric properties. nih.govsigmaaldrich.com The (2R,5R)-2,5-dimethylpyrrolidine framework has proven to be a key motif in the design of highly effective phosphoramidite ligands. nih.gov
For example, the group of Trost utilized this chiral backbone to develop a variety of phosphoramidite ligands. The synthesis typically involves reacting the chiral pyrrolidine with phosphorus trichloride (B1173362) (PCl₃) or a related phosphorus source, followed by reaction with a binaphthol (BINOL) derivative. The resulting phosphoramidite ligand combines the chirality of the pyrrolidine backbone with the axial chirality of the BINOL unit, creating a powerful chiral environment for catalysis in reactions like enantioselective allylic alkylations. nih.govacs.org
Impact of Pyrrolidine Chirality on Ligand Conformation and Metal Coordination
This pre-organization minimizes conformational flexibility, which is often beneficial for catalysis. A rigid ligand framework leads to a more well-defined transition state, enhancing enantioselectivity. In the case of the PNN pincer ligands derived from (R,R)-2,5-dimethylpyrrolidine, the chirality of the pyrrolidine substituents leads to the formation of specific diastereomeric metal complexes, whose relative stability and geometry are a direct consequence of the ligand's inherent chirality. capes.gov.br
Applications in Asymmetric Catalysis and Stereoselective Transformations
Transition Metal-Catalyzed Asymmetric Reactions Utilizing (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine Derived Ligands
Ligands derived from the this compound framework have been successfully employed in a range of transition metal-catalyzed asymmetric reactions. The inherent chirality of the pyrrolidine (B122466) scaffold is transferred to the catalytic system, enabling the production of specific stereoisomers.
Chiral bishydrazone ligands synthesized from 2,5-diarylpyrrolidines, which can be derived from the this compound backbone, have proven effective in palladium-catalyzed atroposelective cross-coupling reactions with aryldimethylsilanolates. acs.org This methodology allows for the synthesis of stereopure 2,5-diarylpyrrolidines, which are crucial components in these effective ligands. acs.org
In the realm of asymmetric hydrogenation, rhodium-based homogeneous catalysts incorporating chiral ligands are prominent. For instance, the asymmetric hydrogenation of benzylphenylephrone to (R)-benzylphenylephrine has been achieved with high efficiency using a rhodium catalyst. researchgate.net While this specific example uses a different chiral ligand, (2R,4R)-MCCPM, it highlights the general principle of employing chiral phosphine (B1218219) ligands with transition metals like rhodium to achieve high enantioselectivity in hydrogenation reactions. researchgate.net The development of ligands derived from this compound for similar processes is an active area of research.
Table 1: Asymmetric Hydrogenation of Benzylphenylephrone
| Catalyst Component | Substrate | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh(COD)Cl]2 / (2R,4R)-MCCPM | Benzylphenylephrone | (R)-Benzylphenylephrine | >96 | up to 95 | up to 91 |
Data from a continuous flow process study. researchgate.net
The principles of using chiral ligands with transition metals extend to asymmetric allylic alkylation reactions. The C2-symmetrical nature of scaffolds like this compound is highly desirable for creating effective ligands in such transformations. These ligands coordinate to the metal center, creating a chiral environment that directs the incoming nucleophile to one of the two enantiotopic termini of the π-allyl intermediate, thus controlling the stereochemistry of the product.
Organocatalytic approaches have been successfully applied to enantioselective intramolecular oxa-Michael additions. For example, cinchona squaramide-based organocatalysts have been used for the reaction of benzyl (B1604629) alcohol bearing α,β-unsaturated carbonyls to produce chiral 1-substituted phthalans in excellent yields and high enantioselectivities. researcher.life This demonstrates the potential for chiral amine-based scaffolds to catalyze such additions effectively.
Organocatalytic Applications of this compound Scaffolds
The pyrrolidine ring system is a cornerstone of organocatalysis, particularly in enamine and iminium ion-mediated reactions. The this compound scaffold, with its defined stereochemistry, is well-suited for these applications.
The direct asymmetric α-alkylation of aldehydes is a powerful tool for carbon-carbon bond formation. While some methods utilize chiral imidazolidinones or prolinols, the underlying principle of enamine catalysis is relevant to pyrrolidine-based catalysts. nih.govsigmaaldrich.com Methodology has been developed for the asymmetric synthesis of chiral aldehydes through the diastereoselective enolate alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, which, upon reduction, yield non-racemic α-substituted aldehydes with high enantiomeric excess. rsc.org This approach showcases the utility of chiral auxiliaries in achieving highly stereocontrolled alkylations. rsc.org
Table 2: Diastereoselective Enolate Alkylation for Asymmetric Aldehyde Synthesis
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de, %) | Product Enantiomeric Excess (ee, %) |
| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones | Enolate Alkylation | 85–94 | 87–94 |
Data from the asymmetric synthesis of α-alkyl aldehydes. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder)
While the direct application of this compound as a chiral auxiliary in Diels-Alder reactions is not extensively documented in dedicated studies, the broader class of chiral pyrrolidine-based auxiliaries has been widely employed to achieve high levels of asymmetric induction in these powerful [4+2] cycloaddition reactions. The general strategy involves the formation of a chiral enamine or N-acyldienophile from the chiral amine and a prochiral substrate. The steric hindrance provided by the substituents on the pyrrolidine ring then dictates the diastereoselectivity of the subsequent cycloaddition.
For instance, chiral enamines derived from C2-symmetric pyrrolidines can be reacted with various dienophiles. The chiral auxiliary shields one face of the enamine, leading to a preferred direction of attack by the dienophile and the formation of a specific enantiomer of the cycloadduct. Similarly, N-dienoyl derivatives of chiral pyrrolidines can function as chiral dienophiles, reacting with dienes to produce diastereomerically enriched products. The efficiency of this stereochemical control is often enhanced by the use of Lewis acids, which can coordinate to the chiral dienophile and further rigidify the transition state, leading to higher levels of stereoselectivity.
Diastereoselective Induction in Radical Reactions Utilizing Pyrrolidine-Derived Auxiliaries
The utility of the (2R,5R)-2,5-dimethylpyrrolidine scaffold extends to the realm of radical chemistry, where it has been successfully employed as a chiral auxiliary in diastereoselective radical cyclizations. A notable example is the manganese(III)-based oxidative free-radical cyclization of acetoacetamides derived from (2R,5R)-2,5-dimethylpyrrolidine.
In a study by Zhang et al., various unsaturated acetoacetamides were prepared from (2R,5R)-2,5-dimethylpyrrolidine and subjected to oxidative cyclization using manganese(III) acetate. The chiral auxiliary effectively controlled the stereochemistry of the newly formed stereocenter during the 5-exo-trig cyclization. The results, summarized in the table below, demonstrate that the amide derived from (2R,5R)-2,5-dimethylpyrrolidine can induce significant levels of diastereoselectivity, affording the cyclized products with diastereomeric excesses (de) up to 92%. nih.gov However, the chemical yields for these reactions were modest. nih.gov
Table 1: Diastereoselective Mn(III)-Based Oxidative Radical Cyclization of (2R,5R)-2,5-Dimethylpyrrolidine Acetoacetamides nih.gov
| Substrate | Product | Yield (%) | Diastereomeric Excess (de) (%) |
| N-(3-methylbut-2-enoyl)acetoacetamide of (2R,5R)-2,5-dimethylpyrrolidine | 2-acetyl-1,3,3-trimethyl-5-oxo-pyrrolidine-2-carboxamide of (2R,5R)-2,5-dimethylpyrrolidine | 28 | 92 |
Data sourced from Zhang, Q., et al. (1992). Asymmetric induction in Manganese(III)-based oxidative free-radical cyclizations of chiral esters and amides. Tetrahedron Letters, 33(40), 5921-5924. nih.gov
The observed stereoselectivity is attributed to a preferred conformation of the radical intermediate, where the chiral auxiliary effectively blocks one face of the radical, leading to the preferential formation of one diastereomer.
Pauson-Khand Reactions with Chiral Ynamines Derived from (2R,5R)-2,5-Dimethylpyrrolidine
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, has also benefited from the application of chiral auxiliaries derived from (2R,5R)-2,5-dimethylpyrrolidine. Specifically, chiral ynamines, which are ynamines bearing a chiral amine substituent, have been shown to undergo highly diastereoselective Pauson-Khand reactions.
Research by Balsells et al. has demonstrated that dicobalt hexacarbonyl complexes of terminal ynamines, generated in situ from the corresponding trimethylsilyl-protected ynamines, react with strained olefins like norbornene and norbornadiene at remarkably low temperatures. When the ynamine is derived from a C2-symmetrical chiral amine such as (2R,5R)-2,5-dimethylpyrrolidine, high levels of diastereoselectivity are observed in the resulting cyclopentenone products.
The table below presents the results of the Pauson-Khand reaction between the ynamine derived from (2R,5R)-2,5-dimethylpyrrolidine and two different olefins.
Table 2: Diastereoselectivity in the Pauson-Khand Reaction of a Chiral Ynamine Derived from (2R,5R)-2,5-Dimethylpyrrolidine
| Olefin | Product | Yield (%) | Diastereomeric Ratio |
| Norbornene | Tricyclic cyclopentenone | 75 | 85:15 |
| Norbornadiene | Tricyclic cyclopentenone | 80 | 80:20 |
Data sourced from Balsells, J., et al. (2000). Low-Energy Pathway for Pauson−Khand Reactions: Synthesis and Reactivity of Dicobalt Hexacarbonyl Complexes of Chiral Ynamines. The Journal of Organic Chemistry, 65(22), 7291-7302.
These findings underscore the effectiveness of the (2R,5R)-2,5-dimethylpyrrolidine moiety in controlling the stereochemical course of the Pauson-Khand reaction, providing a valuable tool for the asymmetric synthesis of complex polycyclic systems.
Medicinal Chemistry and Biological Research Implications
(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine as a Chiral Building Block for Drug Discovery
This compound is recognized as a valuable reagent in the field of asymmetric synthesis. scbt.come-biochem.com Its rigid, C2-symmetric chiral structure makes it an effective tool for controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of enantiomerically pure drug candidates. The development of drugs from chiral molecules has become a significant focus for the pharmaceutical industry, as different enantiomers of a drug can exhibit marked differences in their pharmacological, pharmacokinetic, and toxicological profiles.
The five-membered pyrrolidine (B122466) ring is a prevalent scaffold in numerous FDA-approved drugs and is widely utilized by medicinal chemists to create compounds for treating a range of human diseases. Saturated heterocyclic rings like pyrrolidine provide a greater opportunity for generating structural diversity compared to flat, two-dimensional aromatic systems. This is due to the sp3-hybridized nature of the carbon atoms, which allows for a three-dimensional arrangement of substituents, and the presence of chiral centers, both of which are crucial for the clinical success of new bioactive molecules.
While this compound is primarily employed as a chiral auxiliary, its structural motif forms the core of more complex molecules with significant biological activity. For instance, derivatives of N-benzyl pyrrolidine have been synthesized and evaluated for their potential as therapeutic agents, highlighting the utility of this core structure in drug design.
The potential for chemical modification of the this compound scaffold allows for the synthesis of a diverse library of compounds with tailored biological activities. The benzyl (B1604629) group can be substituted or replaced to alter lipophilicity and pharmacokinetic properties. The pyrrolidine ring itself can be further functionalized to introduce groups that can interact with specific biological targets. Although detailed studies on the systematic modification of this specific compound are not widely documented in the available literature, the principles of medicinal chemistry suggest that such modifications would be a key strategy in any drug discovery program based on this scaffold.
Investigation of Interactions with Neurotransmitter Systems and Receptors
While direct studies on the interaction of this compound with neurotransmitter systems are limited, research on structurally related compounds provides valuable insights. A notable example is the derivative cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), which has been synthesized and evaluated as a potential radioligand for mapping dopamine D2 receptors. nih.gov In vitro competitive binding studies revealed that IYM has a high affinity for these receptors, with a dissociation constant (Kd) of 0.04 nM. nih.gov This demonstrates that the N-benzyl pyrrolidine core can be elaborated to produce potent ligands for specific neurotransmitter receptors.
Modulation of Neurotransmitter Release and Reuptake
The capacity of N-benzyl pyrrolidine derivatives to interact with neurotransmitter receptors suggests a potential role in modulating neurotransmitter signaling. However, specific studies detailing the effects of this compound on the release and reuptake of neurotransmitters such as dopamine, serotonin, or norepinephrine are not extensively reported. Further research is required to determine if this compound or its close analogs can act as inhibitors or enhancers of neurotransmitter transporters.
Potential in Addressing Neurological Disorders through Pharmacological Research
The therapeutic potential of compounds containing the N-benzyl pyrrolidine scaffold has been explored in the context of neurological disorders. For example, the compound N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which features a related benzyl-pyrrolidine structure, has been identified as a broad-spectrum anticonvulsant. nih.gov It has shown potent protection in various animal models of seizures, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test. nih.gov Another derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a novel, orally bioavailable modulator of the glutamate transporter EAAT2 with potent antiseizure activity in vivo. researchgate.net These findings underscore the potential of the benzyl-pyrrolidine scaffold in the development of new treatments for neurological conditions like epilepsy.
| Compound | Scaffold | Biological Activity/Target | Research Context |
|---|---|---|---|
| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM) | N-Benzyl Pyrrolidine | High affinity for Dopamine D2 receptors (Kd = 0.04 nM) | Potential radioligand for SPECT imaging of dopamine D2 receptors. nih.gov |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Benzyl-Pyrrolidine | Broad-spectrum anticonvulsant | Effective in animal models of seizures (MES, s.c. PTZ). nih.gov |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Benzyl-Pyrrolidine | Positive allosteric modulator of EAAT2 | Potent antiseizure activity in vivo. researchgate.net |
Applications as a Reference Standard in Analytical Chemistry
Currently, there is no significant body of literature that describes the use of this compound as a reference standard in analytical chemistry. Its primary application remains as a chiral reagent in synthetic organic chemistry.
Mechanistic and Computational Studies of Stereochemical Control
Theoretical Rationalization of Diastereoselectivity in Reactions Involving (2R,5R)-2,5-Dimethylpyrrolidine Auxiliaries
The diastereoselectivity observed in reactions employing (2R,5R)-2,5-dimethylpyrrolidine-based auxiliaries is a result of a complex interplay of steric and electronic factors, which can be rationalized through theoretical models and computational analysis.
The C2-symmetry of the (2R,5R)-2,5-dimethylpyrrolidine scaffold is fundamental to its ability to direct stereoselective transformations. The two methyl groups at the C2 and C5 positions create a well-defined and rigid chiral environment around the nitrogen atom. When this amine is converted into a nucleophile, such as an enamine or a lithiated derivative, the substituents on the pyrrolidine (B122466) ring dictate the facial selectivity of the subsequent reaction with an electrophile.
The steric bulk of the methyl groups effectively shields one face of the reactive intermediate, compelling the incoming electrophile to approach from the less hindered face. This steric hindrance is often the dominant factor in achieving high diastereoselectivity. For instance, in the alkylation of enamines derived from (2R,5R)-2,5-dimethylpyrrolidine and a ketone, the electrophile will preferentially add to the enamine face opposite to the bulky pyrrolidine substituents.
Electronically, the nitrogen atom's lone pair is crucial for the formation of the reactive species. The stereoelectronic effects, which involve the alignment of orbitals, also contribute to the preferred reaction pathway. The orientation of the nitrogen lone pair and the adjacent C-H bonds can influence the stability of the transition state, further enhancing the selectivity.
Computational chemistry provides powerful tools to analyze the transition states of reactions involving these chiral auxiliaries. By calculating the energies of the different possible transition state structures, chemists can predict and understand the observed stereochemical outcomes. For a diastereoselective reaction, the transition state leading to the major diastereomer will have a significantly lower energy than the transition state leading to the minor diastereomer.
These calculations often reveal that the most stable transition state geometry is one that minimizes steric clashes between the chiral auxiliary, the substrate, and the incoming reagent. The energy landscape of the reaction, which maps the potential energy of the system as it progresses from reactants to products, will show a clear energetic preference for the pathway that forms the major diastereomer. These theoretical models are invaluable for refining reaction conditions and for the rational design of new, even more selective, chiral auxiliaries.
Dynamic Stereochemistry and Epimerization in Chiral Metal Complexes
In the context of chiral metal complexes, the lability of the ligand-metal bond can sometimes allow for the temporary dissociation and re-coordination of the ligand. If this process leads to an inversion of the chiral environment around the metal, it can impact the enantioselectivity of a catalyzed reaction. However, the rigid C2-symmetric structure of the (2R,5R)-2,5-dimethylpyrrolidine backbone often imparts significant configurational stability to the metal complexes they form, minimizing undesirable epimerization. nih.gov The study of these dynamic processes is crucial for understanding the behavior of chiral catalysts and for designing systems that maintain their stereochemical integrity throughout the catalytic cycle.
Density Functional Theory (DFT) Applications for Predicting Reaction Outcomes and Stereospecificity
Density Functional Theory (DFT) has become an indispensable tool for computational chemists studying stereoselective reactions. DFT calculations can provide detailed insights into the electronic structure and energetics of molecules and transition states, allowing for accurate predictions of reaction outcomes and stereospecificity.
For reactions utilizing (2R,5R)-2,5-dimethylpyrrolidine auxiliaries, DFT can be used to:
Model Transition States: Accurately predict the geometry and energy of the transition states leading to different stereoisomers.
Calculate Activation Energies: Determine the energy barriers for competing reaction pathways, providing a quantitative measure of the expected diastereoselectivity or enantioselectivity.
Analyze Non-Covalent Interactions: Elucidate the subtle steric and electronic interactions within the transition state that are responsible for stereochemical control.
These computational predictions can guide experimental work by identifying the most promising substrates and reaction conditions for achieving high levels of stereoselectivity. Furthermore, DFT studies can help to explain unexpected stereochemical outcomes and provide a deeper understanding of the reaction mechanism.
Correlation between Ligand Chirality and Enantioselectivity in Catalytic Systems
In asymmetric catalysis, the chirality of the ligand is directly responsible for inducing enantioselectivity in the reaction. The chiral ligand creates a chiral pocket around the metal's active site where the substrates bind and react. nih.gov The specific geometry and electronic properties of this chiral environment dictate which enantiomer of the product is formed preferentially.
For catalytic systems employing ligands derived from (2R,5R)-2,5-dimethylpyrrolidine, a strong correlation exists between the absolute configuration of the ligand and the absolute configuration of the major product enantiomer. The C2-symmetric nature of these ligands is particularly effective at transmitting chiral information from the ligand to the reacting substrates. The development of a diverse range of these ligands, with tunable steric and electronic properties, has been a key factor in advancing the field of enantioselective catalysis. nih.gov By systematically modifying the ligand structure, chemists can optimize the enantioselectivity of a catalytic reaction for a specific substrate. nih.gov
Below is a table summarizing key research findings related to the stereochemical control exerted by (2R,5R)-2,5-dimethylpyrrolidine auxiliaries.
| Research Area | Key Findings |
| Diastereoselectivity | The C2-symmetric methyl groups create a highly effective steric shield, directing incoming electrophiles to the opposite face of the reactive intermediate. |
| Transition State Analysis | The transition state leading to the major diastereomer is significantly lower in energy due to minimized steric interactions. |
| Dynamic Stereochemistry | The rigid pyrrolidine backbone imparts high configurational stability to chiral metal complexes, reducing the likelihood of epimerization. nih.gov |
| DFT Predictions | DFT calculations accurately predict reaction outcomes by modeling transition state geometries and calculating activation energies. |
| Ligand-Enantioselectivity | A strong correlation exists between the ligand's absolute configuration and the product's absolute configuration due to the well-defined chiral pocket created by the ligand. nih.gov |
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes for Enantiopure Derivatives
The future of chemistry is intrinsically linked to the principles of green and sustainable practices. For chiral compounds like (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine, a primary focus of future research will be the development of synthetic routes that are not only efficient but also environmentally benign. Historically, the synthesis of enantiopure pyrrolidines often relied on chiral pool starting materials or classical resolution techniques, which can be inefficient and generate significant waste.
Emerging research is pivoting towards catalytic asymmetric methods to construct the pyrrolidine (B122466) core. Key future strategies include:
Asymmetric Hydrogenation: The development of novel catalysts for the asymmetric hydrogenation of substituted pyrroles or pyrrolines could provide a direct and highly atom-economical route to the desired (2R,5R)-2,5-dimethylpyrrolidine core.
Catalytic C-H Amination: Intramolecular C-H amination reactions, catalyzed by transition metals, present a powerful future strategy for cyclizing linear amine precursors. Research will focus on designing catalysts that can control the diastereoselectivity and enantioselectivity of this transformation to directly yield the trans-disubstituted pyrrolidine.
Biocatalysis: The use of enzymes, such as imine reductases or aminotransferases, offers a highly sustainable pathway. Future work will involve enzyme engineering and directed evolution to create biocatalysts that can produce (2R,5R)-2,5-dimethylpyrrolidine and its analogues with near-perfect enantioselectivity under mild, aqueous conditions.
Expansion of Catalytic Scope to New Asymmetric Transformations and Substrate Classes
The (2R,5R)-2,5-dimethylpyrrolidine framework, often accessed by debenzylation of the title compound, is a foundational element in organocatalysis, particularly in enamine and iminium ion-mediated reactions. While its efficacy in classic transformations like aldol (B89426) and Michael reactions is well-documented, significant opportunities lie in expanding its catalytic repertoire to tackle more challenging synthetic problems.
Future research will likely focus on adapting this catalytic core for a new wave of asymmetric transformations. This involves not just applying the catalyst to new reactions but also broadening the scope of accepted substrates.
Table 1: Potential Expansion of Catalytic Applications
| Asymmetric Transformation | Potential Substrate Classes to Explore | Rationale for Expansion |
| Asymmetric Fluorination | β-Ketoesters, Silyl Enol Ethers | Introduction of fluorine can dramatically alter the biological properties of molecules. |
| Trifluoromethylation | Aldehydes, Imines | The CF₃ group is crucial in many modern pharmaceuticals; developing catalytic methods is a key goal. |
| Dearomatization Reactions | Phenols, Indoles | Provides rapid access to complex, three-dimensional scaffolds from simple, flat aromatic precursors. |
| Photoredox Catalysis | Radical Precursors, Unactivated Alkenes | Merging organocatalysis with photoredox catalysis opens new reactivity pathways via radical intermediates. |
| [3+2] Cycloadditions | Allenes, Azomethine Ylides | A powerful method for the construction of five-membered heterocyclic rings, common in natural products. |
Rational Design of Advanced Chiral Ligands and Organocatalysts Incorporating the Pyrrolidine Motif
This compound is a relatively simple starting point. The next frontier is the rational, computer-aided design of more advanced and specialized catalysts built upon this scaffold. The "brute-force" or serendipitous discovery of catalysts is being replaced by a more predictive, design-oriented approach.
Future research will heavily leverage computational chemistry, such as Density Functional Theory (DFT), to model transition states and catalyst-substrate interactions. This allows for the in silico design of new catalysts with enhanced activity and selectivity before they are ever synthesized in the lab.
Key design strategies will include:
Installation of Hydrogen-Bonding Moieties: Replacing the N-benzyl group with functionalities like ureas, thioureas, or squaramides can introduce secondary non-covalent interactions that help to rigidly organize the transition state, leading to higher enantioselectivity.
Creation of Bifunctional Catalysts: Incorporating both a Lewis base (the pyrrolidine nitrogen) and a Brønsted acid (e.g., a phenol (B47542) or carboxylic acid) onto the same scaffold can enable cooperative catalysis for more challenging reactions.
Attachment to Solid Supports: Immobilizing the pyrrolidine catalyst onto polymers or inorganic materials like silica (B1680970) will be crucial for developing recyclable and reusable catalytic systems, enhancing their industrial applicability.
Table 2: Strategies for Advanced Catalyst Design
| Design Strategy | Structural Modification Example | Expected Impact on Catalysis |
| Introduce H-Bonding | Replace N-benzyl with N-arylthiourea group | Enhanced organization of transition state, higher enantioselectivity. |
| Develop Bifunctionality | Add a (thio)urea or Brønsted acid to the N-substituent | Activation of both the nucleophile and electrophile simultaneously. |
| Steric Tuning | Replace N-benzyl with bulky groups like N-trityl or N-triisopropylsilyl | Fine-tune the steric environment to improve selectivity for specific substrate sizes. |
| Immobilization | Covalently link the pyrrolidine to a polymer resin | Enables catalyst recyclability and simplifies product purification. |
In-depth Mechanistic Studies to Uncover Complex Stereocontrol Pathways
A deeper understanding of reaction mechanisms is paramount for the rational design of next-generation catalysts. While the general modes of activation (enamine, iminium ion) for pyrrolidine-based catalysts are known, the subtle details that govern stereoselectivity in complex reactions are often not fully understood.
Future research will employ a combination of advanced analytical and computational techniques to elucidate these pathways:
Advanced Spectroscopy: The use of in-situ monitoring techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, will allow researchers to observe catalytic intermediates as they are formed, providing direct evidence for proposed mechanisms.
Kinetic Analysis: Detailed kinetic studies, including the measurement of reaction orders and kinetic isotope effects, can help to identify the rate-determining step and the composition of the transition state.
Computational Modeling: High-level DFT calculations will continue to be essential for mapping out entire potential energy surfaces of reactions. This can reveal the specific non-covalent interactions (e.g., hydrogen bonds, CH-π interactions) that are responsible for stabilizing the favored transition state over the disfavored one, thus explaining the origin of stereoselectivity.
Uncovering these complex stereocontrol pathways will move the field beyond simple steric models and allow for a more nuanced and accurate prediction of catalyst performance.
Exploration of Novel Biological Targets and Therapeutic Applications through Structure-Activity Relationship Studies
The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Its rigid conformation helps to position appended functional groups in a precise three-dimensional arrangement, making it ideal for targeted interactions with biological macromolecules like enzymes and receptors.
Future research will focus on using the this compound core as a starting point for generating libraries of new compounds for biological screening. A key patent has already highlighted the potential of substituted pyrrolidines as inhibitors of Factor XIa, a target for anticoagulant therapies. This provides a strong foundation for expansion.
The process will involve systematic Structure-Activity Relationship (SAR) studies, where derivatives are synthesized and tested to understand how specific structural changes affect biological activity. For instance, the benzyl (B1604629) group can be replaced with a wide variety of other aromatic and aliphatic groups to probe the binding pocket of a target enzyme. The methyl groups can also be modified to alter solubility or metabolic stability.
Table 3: Potential Therapeutic Areas for Pyrrolidine Derivatives
| Therapeutic Area | Potential Biological Target | Rationale |
| Thrombosis | Factor XIa, other coagulation proteases | The pyrrolidine scaffold can mimic peptide backbones and interact with active sites of proteases. |
| Oncology | Kinases, Protein-Protein Interactions | The rigid scaffold can serve as a platform to present functional groups that disrupt cancer-related pathways. |
| Neuroscience | GPCRs, Ion Channels | Pyrrolidine-based structures are common in ligands for central nervous system targets. |
| Infectious Diseases | Viral Proteases, Bacterial Enzymes | The development of new antibiotics and antivirals is a critical need; pyrrolidines offer a robust starting point. |
By systematically exploring these diverse biological targets, future research aims to unlock the full therapeutic potential of the (2R,5R)-2,5-dimethylpyrrolidine scaffold, moving far beyond its current applications and into new frontiers of medicine.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine, and how do they influence experimental design?
- Answer : The compound has a molecular weight of 189.3 g/mol (C₁₃H₁₉N) and is sparingly soluble in chloroform and methanol, requiring careful solvent selection for reactions or crystallization. Its stereochemistry (2R,5R configuration) necessitates chiral analytical methods (e.g., chiral HPLC or polarimetry) for purity assessment. Storage at refrigerated conditions (2–8°C) is recommended to prevent degradation, particularly in oxygen-sensitive reactions .
Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound?
- Answer : A representative method involves alkylation of pyrrolidine precursors with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 150°C). Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and purification via column chromatography. Microwave-assisted synthesis (e.g., 0.25 M in n-butanol with cyanothioacetamide) can enhance reaction efficiency and yield .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?
- Answer : Contradictions may arise from residual solvents, diastereomeric impurities, or conformational flexibility. For example, pyrrolidine derivatives often exhibit dynamic NMR behavior due to ring puckering. To resolve ambiguities:
- Compare experimental data with computational simulations (DFT or molecular mechanics).
- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks.
- Validate stereochemistry via X-ray crystallography (see advanced questions) .
Advanced Research Questions
Q. What advanced techniques are recommended for resolving stereochemical ambiguities in this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystals grown via slow evaporation in chloroform/methanol (1:1) at 193 K can yield a P2₁2₁2₁ space group with Flack parameters (e.g., −0.02(3)) confirming absolute configuration. If crystallinity is poor, synchrotron radiation or cryocooling (e.g., MoKα at 0.71073 Å) improves data resolution .
Q. How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses involving this compound?
- Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) to control stereoselectivity. Monitor ee via chiral GC or HPLC with cellulose-based columns (e.g., Chiralpak IB). For example, a study on hexahydroindole derivatives achieved >99% ee using (R)-BINOL-derived phosphoric acids .
Q. What strategies mitigate low yields in cross-coupling reactions with this compound?
- Answer :
- Steric hindrance : Replace bulky ligands with smaller phosphines (e.g., XPhos) in Pd-catalyzed couplings.
- Solvent effects : Use high-polarity solvents (e.g., DMF or DMSO) to stabilize transition states.
- Temperature control : Slow addition of reagents at −78°C minimizes side reactions in lithiation steps .
Q. How do conformational dynamics of the pyrrolidine ring impact biological or catalytic activity?
- Answer : The 2,5-dimethyl substitution restricts ring puckering to a "twisted-boat" conformation (dihedral angle ~24.3°), as confirmed by SC-XRD. This rigidity enhances binding affinity in enzyme inhibition studies (e.g., as a proline mimetic in protease inhibitors) or stabilizes transition states in organocatalysis .
Methodological Tables
Key Considerations for Experimental Design
- Stereochemical Integrity : Always verify ee and diastereomeric ratios (dr) using chiral methods, as minor impurities can skew biological or catalytic results.
- Crystallography Challenges : Low-quality crystals may require synchrotron facilities for high-resolution data collection .
- Reaction Scalability : Microwave synthesis offers scalability but requires rigorous optimization of power and pressure parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
